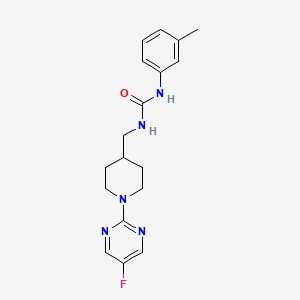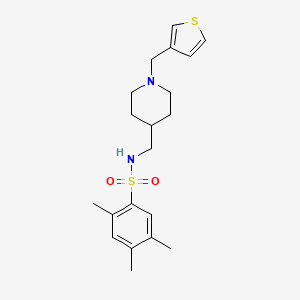
methyl 4-(((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring (a six-membered ring with two nitrogen atoms), an oxadiazole ring (a five-membered ring with two nitrogen atoms and one oxygen atom), and a benzoate group (a benzene ring attached to a carboxylate group). These functional groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple heterocyclic rings (rings containing atoms other than carbon, such as nitrogen or oxygen) could result in a variety of interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. Factors such as the compound’s polarity, solubility, stability, and reactivity would all be influenced by the arrangement of atoms and the types of functional groups present .Scientific Research Applications
Antimicrobial and Antifungal Activity
Recent studies have focused on the synthesis and evaluation of various derivatives for their potential antimicrobial and antifungal activities. For instance, derivatives have been synthesized and tested against different microbial strains, including Candida species, indicating significant inhibitory effects. These activities suggest the potential use of these compounds in the development of new antimicrobial agents (Kaplancıklı, 2011; Nimbalkar et al., 2016).
Corrosion Inhibition
The compound and its derivatives have been investigated for their corrosion inhibition properties, particularly for their effectiveness in protecting mild steel in acidic environments. Studies have demonstrated that these derivatives can serve as effective corrosion inhibitors, offering potential applications in industrial metal preservation (Ammal et al., 2018; Kalia et al., 2020).
Photoluminescent Properties
Research into the photoluminescent properties of certain derivatives, particularly those incorporating 1,3,4-oxadiazole units, has revealed their potential in the development of new materials with specific optical characteristics. These findings open up applications in fields such as material science and optoelectronics, where the fluorescence emission properties can be harnessed (Han et al., 2010).
Angiotensin II Receptor Antagonism
Compounds bearing structural similarities have been evaluated for their potential as angiotensin II receptor antagonists. This application is particularly relevant in the context of hypertension and cardiovascular disease management, where such compounds could contribute to the development of new therapeutic agents (Kohara et al., 1996).
Molecular Docking and Theoretical Studies
Theoretical studies and molecular docking analyses have been employed to explore the interaction mechanisms and potential biological activities of these derivatives. Such studies provide valuable insights into the molecular basis of their action and can guide the design of compounds with enhanced activity and specificity (Amiri et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dihydropyrimidin-2 (1h)-thiones (dhpt), have been found to block calcium channel activity, inhibit inflammation, and prevent cancer . They are also used as biologically potent scaffolds in adrenoreceptor antagonist activity, antihypertensive agents, anticancer, antibacterial, antioxidant, and antiviral compounds .
Mode of Action
The compound’s structure suggests that it may interact with its targets through a mechanism similar to that of dhpts . These compounds typically work by binding to their target proteins and modulating their activity, which can lead to changes in cellular function.
Biochemical Pathways
Given the known activities of similar compounds, it is likely that this compound affects pathways related to calcium signaling, inflammation, and cell proliferation .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Based on the activities of similar compounds, it is likely that this compound leads to changes in cellular signaling, reduced inflammation, and inhibition of cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Future Directions
properties
IUPAC Name |
methyl 4-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-24-14(22)11-4-2-10(3-5-11)9-26-16-19-18-13(25-16)8-20-7-6-12(21)17-15(20)23/h2-7H,8-9H2,1H3,(H,17,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBQYIHCYTBFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

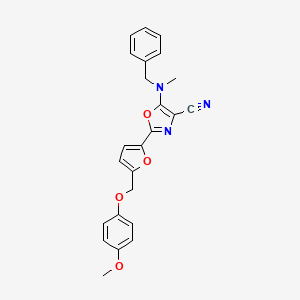
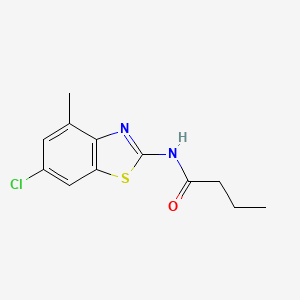
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2414882.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2414884.png)
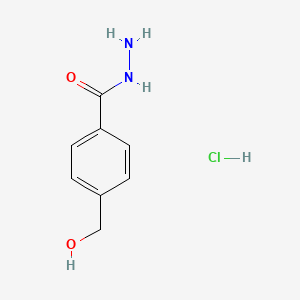
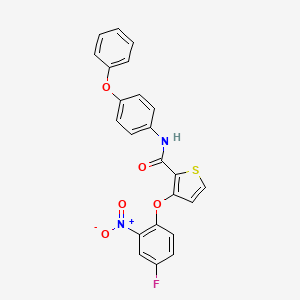

![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
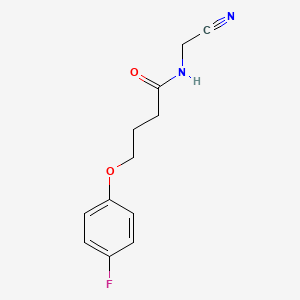
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2414897.png)
